

# Teriflunomide's Influence on Regulatory T Cell Function: A Technical

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: Teriflunomide

Cat. No.: B560168

[Get Quote](#)

## Abstract

This technical guide provides an in-depth examination of the immunomodulatory drug **teriflunomide** and its multifaceted influence on regulatory T cell function. **Teriflunomide**, a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), is a primary therapeutic for relapsing forms of multiple sclerosis. [2] Its principal mechanism involves impeding the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated lymphocytes. The established cytostatic effect, emerging evidence reveals a more nuanced impact on the function and phenotype of specialized immune subsets, including Th1 and Th17 cells. This document synthesizes current mechanistic understanding, details the metabolic consequences of DHODH inhibition on T cells, and explores the direct and indirect effects of **teriflunomide** on Treg suppressive capacity, lineage stability, and molecular signaling. We further provide validated, step-by-step experimental protocols to investigate these interactions, including Treg isolation, functional suppression assays, and multi-parameter immunophenotyping by flow cytometry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical and conceptual framework for understanding the interplay between **teriflunomide** and regulatory T cell function.

## Section 1: Introduction to Teriflunomide and Regulatory T Cells

### Teriflunomide: An Overview

**Teriflunomide** is an orally administered disease-modifying therapy approved for the treatment of relapsing-remitting multiple sclerosis (RRMS). [5] It is a reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a drug used in the treatment of rheumatoid arthritis. [3] The therapeutic efficacy of **teriflunomide** is primarily attributed to its non-competitive inhibition of dihydroorotate dehydrogenase (DHODH). [6] This mitochondrial enzyme is a critical rate-limiting step in the de novo synthesis of pyrimidines, which blocks the synthesis of DNA and RNA. [4] Rapidly dividing cells, such as activated T and B lymphocytes driving autoimmune pathology, are highly dependent on this expansion. [7][8] By limiting the pyrimidine pool, **teriflunomide** exerts a cytostatic, rather than cytotoxic, effect on these cells, thereby reducing the proliferation of lymphocytes that can infiltrate the central nervous system (CNS). [6]

### Regulatory T Cells (Tregs): Guardians of Immune Homeostasis

Regulatory T cells (Tregs) are a specialized subpopulation of T lymphocytes that play a pivotal role in maintaining immune homeostasis and self-tolerance. Their primary function is to suppress aberrant or excessive immune responses, thereby preventing autoimmunity. [9] The quintessential marker for Tregs is the transcription factor FOXP3, which is indispensable for their development and suppressive function. [10] Tregs are typically characterized phenotypically as being CD4<sup>+</sup> and expressing the alpha chain of the IL-2 receptor (CD25) and low to absent expression of the IL-7 receptor alpha chain (CD127). [9][11] They exert their suppressive effect through a variety of mechanisms, including cell-contact-dependent suppression and the secretion of inhibitory cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). [12] Given their central role in controlling autoimmunity, understanding how immunomodulatory drugs like **teriflunomide** influence Treg function is of paramount importance.

## Section 2: Core Mechanism of Action: DHODH Inhibition and T Cell Metabolism

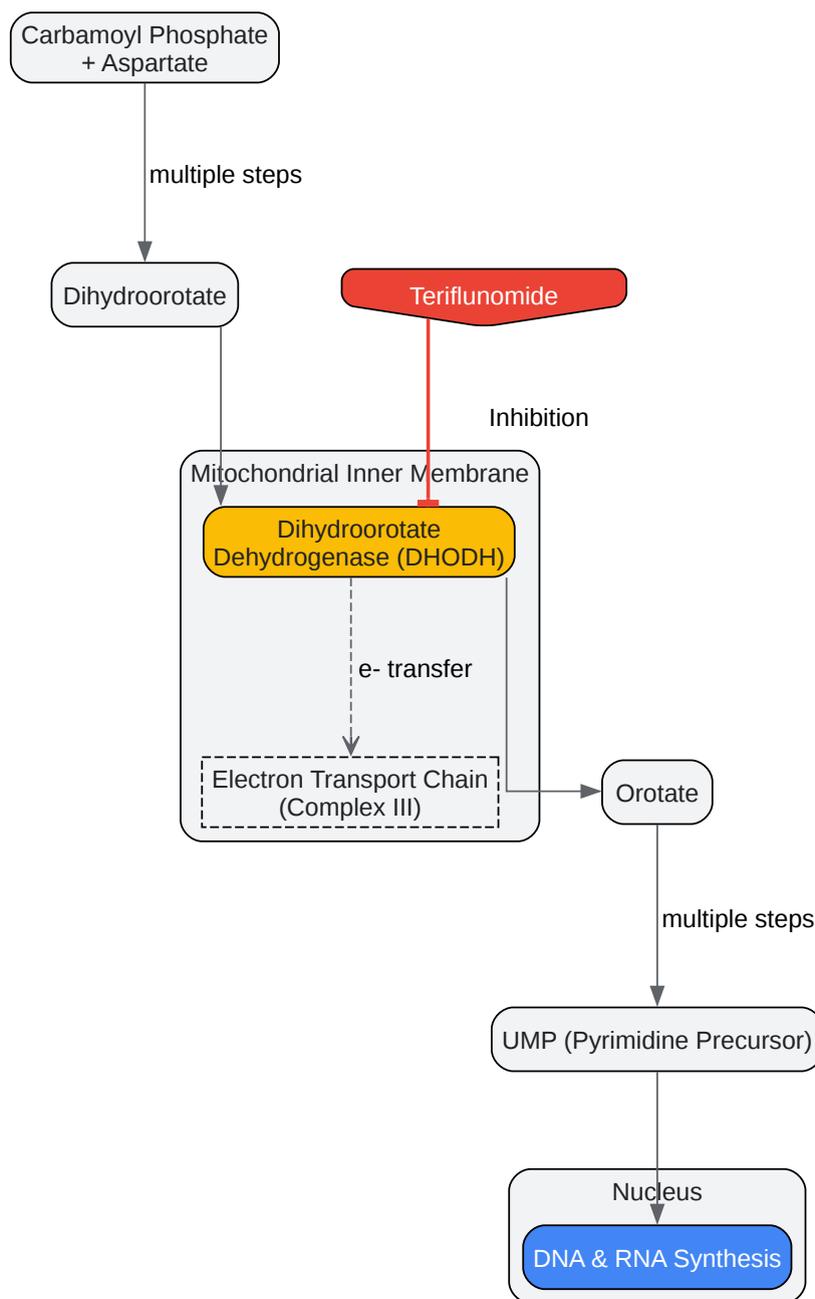
The canonical mechanism of **teriflunomide** centers on the metabolic reprogramming of activated lymphocytes. Unlike resting cells, which can meet their energy requirements through a "salvage pathway," rapidly proliferating lymphocytes depend on the de novo pyrimidine synthesis pathway. [6][13]

DHODH, the target of **teriflunomide**, is located on the inner mitochondrial membrane and catalyzes the conversion of dihydroorotate to orotate. This reaction is a critical step in the pyrimidine synthesis pathway. [14] **Teriflunomide's** inhibition of DHODH has two major consequences:

- **Pyrimidine Depletion:** The most direct outcome is the arrest of pyrimidine synthesis, which halts the cell cycle in the S phase and prevents clonal expansion of T and B cells. [6]

- Mitochondrial Respiration Interference: By inhibiting a key mitochondrial enzyme, **teriflunomide** can also interfere with cellular metabolism. Studies show DHODH inhibition impacts oxidative phosphorylation (OXPHOS) and aerobic glycolysis in activated T cells, in part through functional inhibition of the respiratory chain.<sup>[14]</sup> This metabolic interference preferentially affects high-affinity T cells, which are more metabolically active.<sup>[14]</sup>

The diagram below illustrates the central role of DHODH in pyrimidine synthesis and the point of intervention for **teriflunomide**.



[Click to download full resolution via product page](#)

Caption: **Teriflunomide** inhibits DHODH, blocking pyrimidine synthesis.

## Section 3: Teriflunomide's Influence on Treg Phenotype and Function

While the primary effect of **teriflunomide** is on proliferating effector lymphocytes, its impact on the Treg compartment is more complex and an area of ongoing research. Evidence suggests that **teriflunomide** can modulate Treg biology, potentially contributing to its overall therapeutic effect.

## Effects on Treg Frequency and Phenotype

Studies investigating the effect of **teriflunomide** on the frequency of circulating Tregs have yielded varied results. Some clinical studies report that **teriflunomide** does not significantly alter the absolute counts or frequency of the overall CD4+ Treg population.[8][15] However, other research indicates a more selective effect. The TERI-DYNAMIC study observed that while overall lymphocyte counts decreased, the percentage of inducible Tregs within the CD4+ T-cell population increased over weeks of treatment.[16]

More recent work has focused on specific functional markers on Tregs. One study found that **teriflunomide** treatment in RRMS patients increased the immunosuppressive marker CD39 on Tregs.[17] CD39 is an ectonucleotidase that initiates the conversion of ATP to adenosine, a potent suppressor of T cell activity.[18] In vitro studies have also shown that **teriflunomide** can induce Foxp3-expressing CD4+ T cells and increase the density of CD25 on these cells.

## Impact on Treg Suppressive Function

The ultimate measure of Treg viability is its ability to suppress effector T cell proliferation. **Teriflunomide** appears to directly modulate this core function. Research has demonstrated that Tregs pre-incubated with **teriflunomide** exhibited an altered suppressive capacity.[19] Furthermore, **teriflunomide** has been shown to increase the percentage of TGF- $\beta$ -producing Tregs, a key mechanism of their suppressive action.[12] This suggests that beyond simple frequency changes, **teriflunomide** enhances certain Treg effector functions.

The table below summarizes key findings from selected studies on the effects of **teriflunomide** on human Tregs.

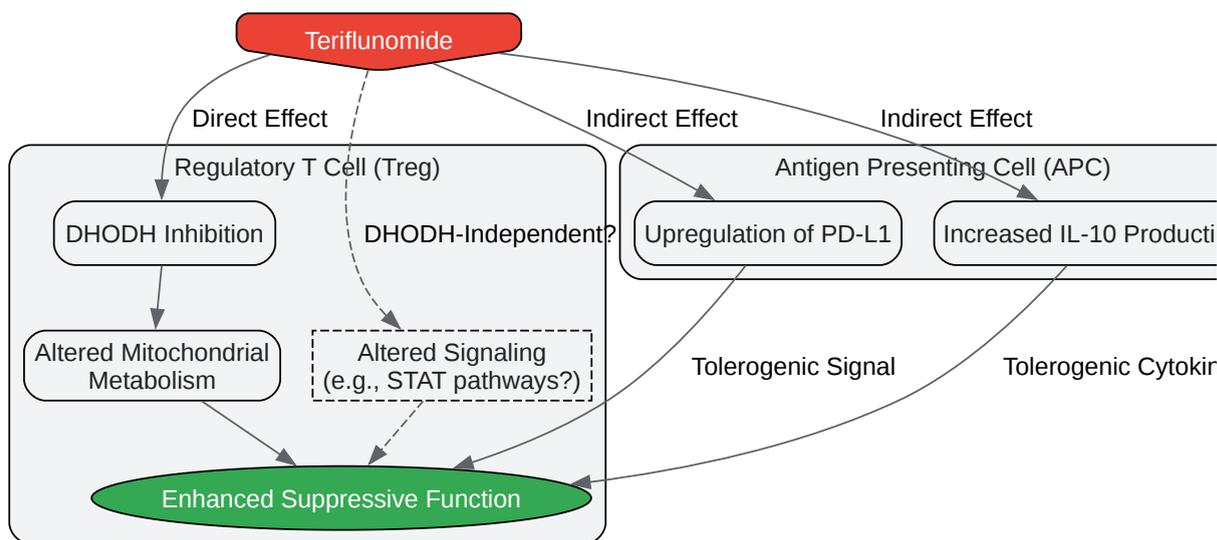
Study Focus	Cell Source	Teriflunomide Treatment	Key Findings on Tregs	Reference
Immune Cell Profiles	RRMS Patients (in vivo)	14 mg/day for 6 months	No significant change in Treg cell numbers.	[8]
TERI-DYNAMIC Study	RRMS Patients (in vivo)	14 mg/day for 24 weeks	Increased percentage of inducible Tregs within the CD4+ T-cell population.	[16]
Immune Cell Modulation	RRMS Patients (in vivo)	Not specified, for RRMS	Increased expression of the immunosuppressive marker CD39 on Tregs.	[17]
In Vitro Function	Murine Lymphocytes	In vitro exposure	Induced Foxp3 expression and increased TGF- $\beta$ production by Tregs.	[12]
Suppressive Capacity	Human PBMCs (in vitro)	In vitro pre-incubation	Altered the in vitro suppressive capacity of Tregs.	[19]

## Potential Molecular Mechanisms

The molecular pathways through which **teriflunomide** modulates Treg function are not fully elucidated but likely involve both DHODH-dependent and independent mechanisms.

- Metabolic Fitness:** Tregs are known to rely heavily on oxidative phosphorylation for their survival and function.[19] By interacting with the mitochondrial pathway, **teriflunomide** may alter the metabolic fitness of Tregs, thereby influencing their stability and suppressive capacity.
- Signaling Pathways:** There are reports that the functions of regulatory T cells may be promoted by drugs like **teriflunomide** independent of DHODH. Evidence linking **teriflunomide** to specific Treg signaling pathways like STAT3 is still emerging, as STAT3 is known to be critical for CD4+ T cell differentiation and is activated by cytokines like IL-10, which is relevant to the Treg environment.[21]
- Indirect Effects:** **Teriflunomide** also induces a tolerogenic environment by increasing the expression of PD-L1 on monocytes and promoting IL-10 production by immune cells, which could indirectly support Treg function and stability.[5][22]

The following diagram conceptualizes the potential pathways of **teriflunomide**'s influence on Treg function.



[Click to download full resolution via product page](#)

Caption: **Teriflunomide** may influence Treg function directly and indirectly.

## Section 4: Experimental Methodologies

To facilitate further research in this area, we provide validated protocols for assessing the impact of **teriflunomide** on Treg function.

### Protocol: Multi-Color Flow Cytometry for Treg Immunophenotyping

This protocol describes a panel for identifying human Tregs and assessing key functional markers.<sup>[9][11][23]</sup>

#### 1. Cell Preparation:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density-gradient centrifugation (e.g., with Ficoll-Paque).
- Wash cells twice with PBS.

#### 2. Surface Staining:

- Resuspend up to  $1 \times 10^6$  cells in 100  $\mu$ L of FACS buffer (PBS + 2% FBS).
- Add a cocktail of fluorescently-conjugated antibodies (titrated for optimal concentration). A recommended backbone panel includes:
  - CD3 (T-cell lineage)
  - CD4 (Helper T-cell lineage)
  - CD25 (Treg marker)
  - CD127 (Treg marker, low expression)
  - CD45RA (to distinguish naïve vs. effector Tregs)
- Incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with 2 mL of FACS buffer.

#### 3. Fixation and Permeabilization (for FOXP3 staining):

- Resuspend the cell pellet in 0.5 mL of a fixation buffer (e.g., R&D Systems Catalog # FC004) and incubate for 10 minutes at room temperature.[23]
- Centrifuge and decant the fixation buffer.
- Wash cells twice with PBS.
- Resuspend the cell pellet in 100-200  $\mu$ L of a permeabilization buffer (e.g., R&D Systems Catalog # FC005).[23]

#### 4. Intracellular Staining:

- Add anti-FOXP3 antibody to the permeabilized cells.
- Incubate for 30-45 minutes at room temperature in the dark.
- Wash cells twice with permeabilization buffer.
- Resuspend cells in FACS buffer for acquisition.

#### 5. Data Acquisition and Analysis:

- Acquire data on a flow cytometer.
- Gate on lymphocytes (FSC vs. SSC), then singlets, then live cells.
- Gate on CD3+CD4+ T cells.
- Within the CD4+ gate, identify Tregs as CD25+ and CD127low/-.
- Confirm Treg identity and frequency by gating on FOXP3+ within the CD4+CD25+ population.

## Protocol: In Vitro Treg Suppression Assay

This protocol measures the ability of Tregs to suppress the proliferation of responder T cells (Tresp) using a proliferation dye.[10][24][25]

#### 1. Cell Preparation and Labeling:

- Isolate CD4+ T cells from PBMCs via magnetic-activated cell sorting (MACS).
- Further separate the CD4+ population into Tregs (CD25+) and responder T cells (Tresp, CD25-).
- Label the Tresp cells with a proliferation dye like Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
  - Resuspend Tresp cells at  $2-3 \times 10^6$ /mL in PBS + 0.1% BSA.[24]
  - Add an equal volume of 8  $\mu$ M CFSE solution while vortexing.[24]
  - Quench the reaction with 3-5 volumes of ice-cold FBS.[24]
  - Wash cells thoroughly and resuspend in complete T-cell culture medium.

#### 2. Co-culture Setup:

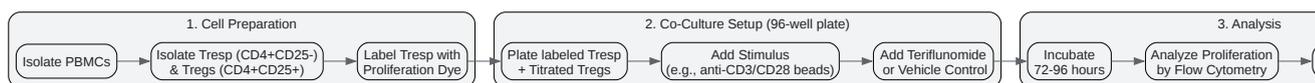
- Plate the labeled Tresp cells at a constant number (e.g.,  $5 \times 10^4$  cells/well) in a 96-well round-bottom plate.
- Add Treg cells at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp).
- Include necessary controls:
  - Tresp cells alone (no suppression).

- Unstimulated Tresp cells (no proliferation).
- Add a stimulus to all wells (except the unstimulated control). Anti-CD3/CD28 coated beads are a common choice for T-cell activation independent c [24]
- Add **teriflunomide** (or vehicle control) at desired concentrations to the appropriate wells.
- Bring the final volume of each well to 200  $\mu$ L with culture medium.

### 3. Incubation and Analysis:

- Incubate the plate at 37°C, 5% CO<sub>2</sub> for 72-96 hours.[24][26]
- Harvest cells and stain with a viability dye and surface markers (e.g., CD4) if needed.
- Analyze by flow cytometry. Gate on the live, single, CD4+ Tresp cell population.
- Proliferation is measured by the dilution of the CFSE/CellTrace Violet dye. Each peak in the histogram represents a successive cell division.
- Calculate the percentage of suppression based on the reduction in proliferation in the presence of Tregs compared to Tresp cells alone.

The following diagram outlines the workflow for the Treg suppression assay.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro Treg suppression assay.

## Section 5: Synthesis and Future Directions

**Teriflunomide's** influence on the immune system extends beyond its well-established anti-proliferative effect on effector lymphocytes. The evidence, towards a significant modulatory role on regulatory T cells. **Teriflunomide** appears to not only alter the balance of T cell subsets, favoring an increase inducible Tregs, but may also enhance their functional phenotype by upregulating immunosuppressive molecules like CD39 and promoting the production of TGF- $\beta$ . [12][16][17] This suggests a dual mechanism of action: directly limiting pathogenic effector cells while simultaneously promoting the function of Treg pathways.

However, key questions remain. The precise, DHODH-independent molecular mechanisms by which **teriflunomide** influences Treg signaling and function need further elucidation. The long-term impact of **teriflunomide** on Treg lineage stability and plasticity in vivo is also an important area for future investigation. Research will not only deepen our understanding of this important therapeutic but could also pave the way for novel strategies that more specifically target the function of Tregs for the treatment of autoimmune diseases.

## Section 6: References

- Regulatory T Cell (Treg) Flow Cytometry Panel. R&D Systems. [URL: <https://www.rndsystems.com/resources/protocols/regulatory-t-cell-treg-flow-cytometry-panel>]
- Santegoets, S. J. A. M., et al. (2020). Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells. *Journal of Immunology*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7152869/>]
- Collison, L. W., & Workman, C. J. (2012). In Vitro Treg Suppression Assays. *Methods in Molecular Biology*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3411111/>]
- A modular, multicolor approach to regulatory T-cell characterization. BD Biosciences. [URL: [https://www.bdbiosciences.com/content/dam/bdb/marketingdocuments/Modular\\_Multicolor\\_Approach\\_to\\_Regulatory\\_T-cell\\_Characterization\\_White\\_Paper\\_23-21952-01.pdf](https://www.bdbiosciences.com/content/dam/bdb/marketingdocuments/Modular_Multicolor_Approach_to_Regulatory_T-cell_Characterization_White_Paper_23-21952-01.pdf)]

- In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells. Bio-protocol. [URL: <https://bio-protocol.org/e1525>]
- Klotz, L., et al. (2019). **Teriflunomide** treatment for multiple sclerosis modulates T cell mitochondrial respiration with affinity-dependent effects. *Sci Medicine*. [URL: <https://pubmed.ncbi.nlm.nih.gov/31043512/>]
- Human CD4+CD25+ regulatory T cell isolation, in vitro suppression assay, and analysis. Miltenyi Biotec. [URL: <https://www.miltenyibiotec.com/US-handbook-of-biomedical-techniques/cell-culture/human-cd4-cd25-regulatory-t-cell-isolation-in-vitro-suppression-assay-and-analysis.html>]
- Grygier, B., et al. (2020). Effect of IL-27, **Teriflunomide** and Retinoic Acid and Their Combinations on CD4+ T Regulatory T Cells—An In Vitro Study. *Molecular Sciences*. [URL: <https://www.mdpi.com/1422-0067/21/23/9059>]
- Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet. Protocols.io. [URL: <https://www.protocols.io/view/protocol-in-and-treg-s-g5pbyde>]
- In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells. ResearchGate. [URL: [https://www.researchgate.net/publication/262706313\\_In\\_Vitro\\_Suppression\\_Assay\\_for\\_Functional\\_Assessment\\_of\\_Human\\_Regulatory\\_T\\_Cells](https://www.researchgate.net/publication/262706313_In_Vitro_Suppression_Assay_for_Functional_Assessment_of_Human_Regulatory_T_Cells)]
- Palmer, A. M. (2010). **Teriflunomide**, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis. *Current Op Drugs*. [URL: <https://pubmed.ncbi.nlm.nih.gov/21157651/>]
- **Teriflunomide** alters Treg function and phenotype. ResearchGate. [URL: [https://www.researchgate.net/figure/Teriflunomide-alters-Treg-function-and-suppressive-capacity-of\\_fig1\\_362084651](https://www.researchgate.net/figure/Teriflunomide-alters-Treg-function-and-suppressive-capacity-of_fig1_362084651)]
- Human Peripheral Blood Treg (6-color) Flow Cytometry Antibody Detection Protocol. Elabscience. [URL: <https://www.elabscience.com/solution-110>]
- Li, Y., et al. (2024). The DHODH inhibitor **teriflunomide** impedes cell proliferation and enhances chemosensitivity to daunorubicin (DNR) in T-cell acute leukemia. *Annals of Hematology*. [URL: <https://pubmed.ncbi.nlm.nih.gov/39377983/>]
- What is the mechanism of **Teriflunomide**? Patsnap Synapse. [URL: <https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-teriflunomide>]
- Mechanistic Studies of **Teriflunomide** in RRMS. ClinicalTrials.gov. [URL: <https://clinicaltrials.gov/study/NCT03464448>]
- Laplaud, D-A., et al. (2021). **Teriflunomide** Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells. *Neurology Neuroimmunol* [URL: <https://nn.neurology.org/content/8/6/e1080>]
- **Teriflunomide**, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis. ResearchGate. [URL: [https://www.researchgate.net/publication/47791484\\_Teriflunomide\\_an\\_inhibitor\\_of\\_dihydroorotate\\_dehydrogenase\\_for\\_the\\_potential\\_oral\\_treatment\\_of\\_multiple\\_sclerosis](https://www.researchgate.net/publication/47791484_Teriflunomide_an_inhibitor_of_dihydroorotate_dehydrogenase_for_the_potential_oral_treatment_of_multiple_sclerosis)]
- Grygier, B., et al. (2020). Effect of IL-27, **Teriflunomide** and Retinoic Acid and Their Combinations on CD4 + T Regulatory T Cells—An In Vitro Study. *Molecular Sciences*. [URL: <https://www.mdpi.com/1422-0067/21/23/9059/htm>]
- Wiese, M. D., et al. (2012). **Teriflunomide** and Its Mechanism of Action in Multiple Sclerosis. *The American Journal of a F.D.A.-Approved Drug*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3581249/>]
- Laplaud, D-A., et al. (2021). **Teriflunomide** Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells. *Neurology: Neuroimmunol* [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8508111/>]
- Introduction to Treg Cells and Indicator Selection. Elabscience. [URL: <https://www.elabscience.com/blog-113.html>]
- Ghezzi, A., et al. (2017). **Teriflunomide** treatment reduces B cells in patients with MS. *Neurology: Neuroimmunology & Neuroinflammation*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5653396/>]
- Wiendl, H., et al. (2016). TERI-DYNAMIC: Exploring the Impact of **Teriflunomide** on Immune Cell Population Size, Receptor Repertoire, and Function in RRMS. *Neurology*. [URL: [https://n.neurology.org/content/86/16\\_Supplement/P5.282](https://n.neurology.org/content/86/16_Supplement/P5.282)]
- Mestre, L., et al. (2019). **Teriflunomide** induces a tolerogenic bias in blood immune cells of MS patients. *Annals of Clinical and Translational Neurology*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6346380/>]

- **Teriflunomide** (Aubagio). MS Society. [URL: <https://www.mssociety.org.uk/about-ms/treatments-and-therapies/disease-modifying-therapies/teriflu>]
- T-cell/B-cell Crosstalk in the Pathogenesis of Multiple Sclerosis. (2023). Multiple Sclerosis and Related Disorders. [URL: <https://pubmed.ncbi.nlm.n>]
- Mestre, L., et al. (2019). **Teriflunomide** induces a tolerogenic bias in blood immune cells of MS patients. PubMed. [URL: <https://pubmed.ncbi.nlm.r>]
- Roberts, J. A., et al. (2015). Intracellular CD3+ T Lymphocyte **Teriflunomide** Concentration Is Poorly Correlated with and Has Greater Variability Than **Teriflunomide** Concentration. Therapeutic Drug Monitoring. [URL: <https://pubmed.ncbi.nlm.nih.gov/25314562/>]
- Li, S., et al. (2022). STAT3 regulates CD8+ T cell differentiation and functions in cancer and acute infection. Journal of Experimental Medicine. [URL: <https://www.rupress.org/jem/article/219/11/e20211942/213501/STAT3-regulates-CD8-T-cell-differentiation-and>]
- Bar-Or, A., et al. (2014). **Teriflunomide** in the treatment of multiple sclerosis: current evidence and future prospects. Therapeutic Advances in Neurology. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3872113/>]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Frontiers | Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells [frontiersin.org]
2. mssociety.org.uk [mssociety.org.uk]
3. Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
4. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
5. Teriflunomide induces a tolerogenic bias in blood immune cells of MS patients - PMC [pmc.ncbi.nlm.nih.gov]
6. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
7. The DHODH inhibitor teriflunomide impedes cell proliferation and enhances chemosensitivity to daunorubicin (DNR) in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
8. Teriflunomide treatment reduces B cells in patients with MS - PMC [pmc.ncbi.nlm.nih.gov]
9. Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
10. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
11. bdbiosciences.com [bdbiosciences.com]
12. Effect of IL-27, Teriflunomide and Retinoic Acid and Their Combinations on CD4+ T Regulatory T Cells—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
13. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
14. Teriflunomide treatment for multiple sclerosis modulates T cell mitochondrial respiration with affinity-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
15. Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
16. neurology.org [neurology.org]
17. Teriflunomide modulates both innate and adaptive immune capacities in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
18. mdpi.com [mdpi.com]
19. researchgate.net [researchgate.net]
20. ClinicalTrials.gov [clinicaltrials.gov]
21. STAT3 regulates CD8+ T cell differentiation and functions in cancer and acute infection - PMC [pmc.ncbi.nlm.nih.gov]
22. Teriflunomide induces a tolerogenic bias in blood immune cells of MS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
23. rndsystems.com [rndsystems.com]
24. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
25. miltenyibiotec.com [milttenyibiotec.com]

- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Teriflunomide's Influence on Regulatory T Cell Function: A Technical Guide]. BenchChem, [2026]. [Online PDF [https://www.benchchem.com/product/b560168#teriflunomide-s-influence-on-regulatory-t-cell-function]]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)